molecular formula C13H19F2N B1462098 [(2,4-Difluorophenyl)methyl](4-methylpentan-2-yl)amine CAS No. 1096803-95-0

[(2,4-Difluorophenyl)methyl](4-methylpentan-2-yl)amine

Cat. No.: B1462098
CAS No.: 1096803-95-0
M. Wt: 227.29 g/mol
InChI Key: JBKMAVIDICCVPS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. The InChI code for a similar compound, (2,4-difluorophenyl)methylamine, is 1S/C8H9F2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Organic Light-Emitting Devices

Novel 2,4-difluorophenyl-functionalized arylamines, including triphenylamine derivatives, have been synthesized for use in organic light-emitting devices (OLEDs). These compounds, due to the incorporation of electron-withdrawing fluorinated substituents, exhibit improved performance in OLEDs, demonstrating enhanced current efficiency and luminance. The study highlights the potential of such fluorinated arylamines in the development of high-efficiency OLEDs (Li et al., 2012).

Antifungal and Antiviral Activities

Compounds including derivatives of 2,4-difluorophenyl have been isolated from deep-sea derived fungi and evaluated for their biological activities. These compounds have shown potential antifungal and antiviral properties, suggesting their utility in the development of new therapeutic agents (Luo et al., 2018).

Metal Complexes and Catalysis

Metal complexes derived from amines including 2,4-difluorophenyl derivatives have been synthesized and characterized, revealing unique structural and catalytic properties. These complexes have potential applications in various catalytic processes, including organic synthesis and polymerization (Patricio-Rangel et al., 2019).

Biomass Conversion

2,4-Difluorophenyl derivatives have been explored in the catalytic conversion of biomass-derived compounds into valuable chemical intermediates. Studies have shown efficient conversion pathways, highlighting the role of such compounds in sustainable chemical synthesis (Jiang et al., 2020).

These applications demonstrate the versatility and potential of (2,4-Difluorophenyl)methylamine and its derivatives in various fields of scientific research, from materials science to medicinal chemistry.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2N/c1-9(2)6-10(3)16-8-11-4-5-12(14)7-13(11)15/h4-5,7,9-10,16H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKMAVIDICCVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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